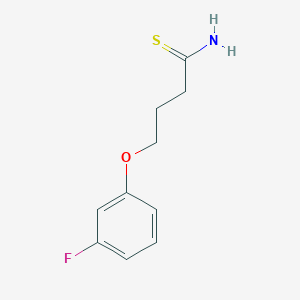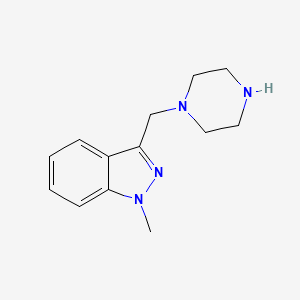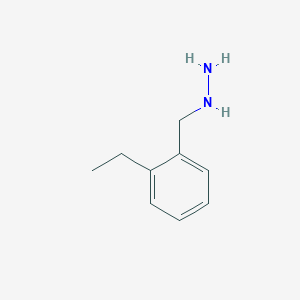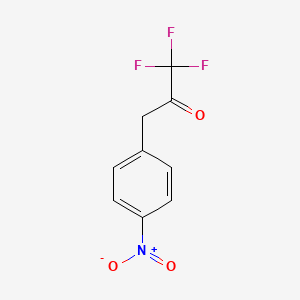
1,1,1-Trifluoro-3-(4-nitrophenyl)acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-3-(4-nitrophenyl)propan-2-one is a fluorinated aromatic ketone with a molecular formula of C9H6F3NO3. This compound is characterized by the presence of a trifluoromethyl group and a nitro group on the phenyl ring, which significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-nitrobenzaldehyde and trifluoromethyltrimethylsilane (TMS-CF3).
Reaction Steps: The reaction involves the formation of a Grignard reagent from 4-nitrobenzaldehyde, followed by the addition of TMS-CF3 to form the intermediate trifluoromethylated compound.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to enhance efficiency and yield.
Catalysts: Various catalysts, such as palladium or nickel, can be used to improve the reaction rate and selectivity.
化学反応の分析
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions: Reagents such as KMnO4 for oxidation, LiAlH4 for reduction, and various electrophiles for substitution reactions are commonly used.
Major Products: Oxidation typically yields 1,1,1-trifluoro-3-(4-nitrophenyl)propanoic acid, while reduction can produce 1,1,1-trifluoro-3-(4-aminophenyl)propan-2-one.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties conferred by the trifluoromethyl group.
作用機序
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and metabolic processes.
Mechanism: The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, influencing its binding affinity and biological activity.
類似化合物との比較
Similar Compounds: Other fluorinated aromatic ketones, such as 1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-one and 1,1,1-trifluoro-3-(4-chlorophenyl)propan-2-one.
Uniqueness: The presence of the nitro group in 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one distinguishes it from other similar compounds, affecting its reactivity and biological activity.
This comprehensive overview highlights the significance of 1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
分子式 |
C9H6F3NO3 |
|---|---|
分子量 |
233.14 g/mol |
IUPAC名 |
1,1,1-trifluoro-3-(4-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)5-6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 |
InChIキー |
KOXHOGHOWNIWSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


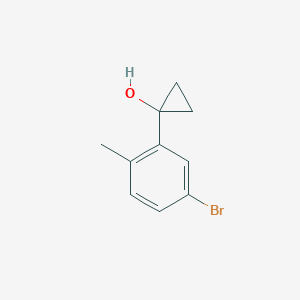
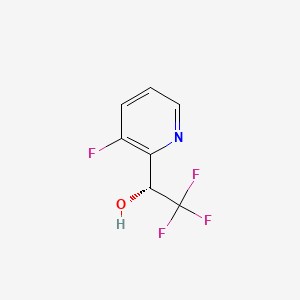
aminehydrochloride](/img/structure/B15321263.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
![5H,6H,7H-cyclopenta[c]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15321273.png)
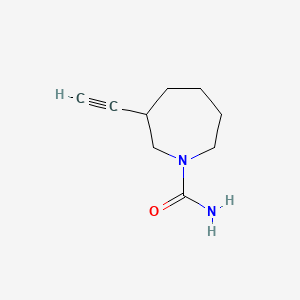
![1-[1-(4-Methoxy-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15321297.png)
![1-[2-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B15321306.png)
![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)
